4-nitro-1-(oxiran-2-ylmethyl)-1H-pyrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
4-nitro-1-(oxiran-2-ylmethyl)pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O3/c10-9(11)5-1-7-8(2-5)3-6-4-12-6/h1-2,6H,3-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIZVMNQUUUAGAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CN2C=C(C=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Nitro 1 Oxiran 2 Ylmethyl 1h Pyrazole and Its Precursors
Strategies for Nitropyrazole Core Synthesis
The foundational precursor to the title compound is 4-nitropyrazole. Its synthesis can be approached through two primary routes: the direct functionalization of a pre-existing pyrazole (B372694) ring or the construction of the pyrazole ring with the nitro group already incorporated.
Direct Nitration Approaches for Pyrazole Ring Functionalization
The most straightforward method for the synthesis of 4-nitropyrazole is the direct nitration of pyrazole. This electrophilic substitution reaction typically involves the use of strong nitrating agents. A common method involves treating pyrazole with a mixture of concentrated nitric acid and sulfuric acid. However, this approach has been reported to yield 4-nitropyrazole in modest yields of around 56% after reacting at 90°C for 6 hours. The conditions are harsh and can lead to the formation of byproducts. mdpi.com
To improve upon this, optimized procedures have been developed. One such method is a one-pot, two-step process that begins with the reaction of pyrazole with concentrated sulfuric acid to form pyrazole sulfate. This is followed by direct nitration using a potent nitrating mixture of fuming nitric acid and fuming sulfuric acid (oleum). mdpi.com This optimized approach has been shown to significantly increase the yield of 4-nitropyrazole to as high as 85%.
| Reagents | Temperature (°C) | Time (h) | Yield (%) |
| Conc. HNO₃ / Conc. H₂SO₄ | 90 | 6 | 56 |
| Fuming HNO₃ / Fuming H₂SO₄ | 50 | 1.5 | 85 |
Table 1: Comparison of Direct Nitration Methods for Pyrazole
Another approach involves the rearrangement of N-nitropyrazole in concentrated sulfuric acid at elevated temperatures over an extended period. mdpi.com Additionally, nitration of substituted pyrazoles, such as 4-iodopyrazole, using fuming nitric acid in the presence of a solid catalyst like zeolite or silica (B1680970), has also been explored as a pathway to 4-nitropyrazole. mdpi.com
Cycloaddition Reactions and Other Ring Formation Methodologies for Pyrazole Scaffolds
An alternative to direct nitration is the construction of the pyrazole ring from acyclic precursors that already contain a nitro group. Cycloaddition reactions are a powerful tool in this regard. For instance, [3+2] cycloaddition reactions between a nitrile imine and a suitable dipolarophile can be employed to form the pyrazole ring. While not explicitly detailed for 4-nitropyrazole itself in the provided context, this methodology is a fundamental approach to pyrazole synthesis.
Other ring formation strategies include the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or its equivalent. For the synthesis of a 4-nitropyrazole, this would necessitate a 1,3-dicarbonyl precursor bearing a nitro group at the 2-position. These methods offer the advantage of regiochemical control during the ring formation step.
Approaches for Oxirane-2-ylmethyl Moiety Introduction
Once 4-nitropyrazole is obtained, the next critical step is the introduction of the oxiran-2-ylmethyl (glycidyl) group onto one of the nitrogen atoms of the pyrazole ring.
N-Alkylation with Epichlorohydrin (B41342) Derivatives
The most common method for introducing the oxirane-2-ylmethyl moiety is through the N-alkylation of 4-nitropyrazole with an epichlorohydrin derivative, typically epichlorohydrin itself or a related compound like 2-(chloromethyl)oxirane. This reaction is a nucleophilic substitution where the pyrazole anion attacks the electrophilic carbon bearing the chlorine atom.
The reaction is generally carried out in the presence of a base to deprotonate the pyrazole, thereby increasing its nucleophilicity. A variety of bases can be employed, with common choices including alkali metal carbonates (e.g., potassium carbonate, cesium carbonate) and hydroxides. The choice of solvent is also crucial and can influence the reaction rate and regioselectivity. Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (B52724) are often used.
A highly relevant study by Žukauskaitė, Arbačiauskienė, and coworkers detailed a regioselective strategy for the synthesis of ethyl 1-(oxiran-2-ylmethyl)-3-aryl-1H-pyrazole-5-carboxylates. nih.gov This work provides valuable insight into the conditions that favor the desired N1-alkylation. By carefully selecting the base, solvent, and reaction temperature, a high degree of regioselectivity can be achieved. nih.gov
Regioselective Functionalization Techniques for N-Substitution
A significant challenge in the N-alkylation of unsymmetrical pyrazoles is controlling the regioselectivity, as alkylation can occur at either the N1 or N2 position. In the case of 4-nitropyrazole, the two nitrogen atoms are equivalent, simplifying the regioselectivity issue. However, for substituted nitropyrazoles, this becomes a critical consideration.
Several factors influence the N1 versus N2 selectivity, including:
Steric Hindrance: Bulky substituents on the pyrazole ring can sterically hinder one of the nitrogen atoms, directing the incoming electrophile to the less hindered position.
Electronic Effects: The electronic nature of substituents on the pyrazole ring can influence the nucleophilicity of the adjacent nitrogen atoms.
Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the regiochemical outcome of the alkylation. For instance, different bases can lead to different ratios of N1 and N2 isomers. nih.gov
For achieving high regioselectivity, a systematic study of the reaction conditions is often necessary. This may involve screening various bases, solvents, and temperatures to find the optimal combination for the desired isomer.
Multi-step Synthesis Pathways and Route Optimization
Synthesis of 4-nitropyrazole: This is the initial and crucial step, with the optimized direct nitration of pyrazole often being the preferred route due to its high yield. mdpi.com
N-alkylation with an epichlorohydrin derivative: This step introduces the desired oxirane-containing side chain.
Optimization of this pathway involves several considerations:
Yield Maximization at Each Step: Each reaction in the sequence should be optimized to obtain the highest possible yield. This includes fine-tuning reaction parameters such as stoichiometry of reactants, reaction time, and temperature.
Purification Strategies: Efficient purification methods, such as recrystallization or column chromatography, are essential to remove impurities and byproducts at each stage.
Process Safety: The use of hazardous reagents, such as concentrated acids and energetic materials, requires careful handling and adherence to safety protocols.
By carefully considering these factors, a robust and efficient synthetic route for 4-nitro-1-(oxiran-2-ylmethyl)-1H-pyrazole can be developed.
Sequential Functionalization of Precursors
The formation of the target compound relies on a multi-step synthetic sequence. The initial and crucial step is the synthesis of the 4-nitropyrazole precursor, which can be accomplished through several distinct methodologies.
Synthesis of 4-Nitropyrazole Precursor: One of the most efficient methods reported for synthesizing 4-nitropyrazole is a "one-pot, two-step" direct nitration of pyrazole. guidechem.comresearchgate.net In this process, pyrazole is first reacted with concentrated sulfuric acid to form pyrazole sulfate. guidechem.com Subsequently, a nitrating mixture, typically composed of fuming nitric acid and fuming sulfuric acid (oleum), is introduced to nitrate (B79036) the pyrazole ring at the C4 position. guidechem.comresearchgate.net This method is favored for its high yield and operational simplicity. guidechem.com
Alternative routes to 4-nitropyrazole include:
Rearrangement of N-nitropyrazole: This method involves the rearrangement of N-nitropyrazole in sulfuric acid to yield 4-nitropyrazole. nih.gov
Nitration of Substituted Pyrazoles: Another approach starts with 4-iodopyrazole, which undergoes nitration using fuming nitric acid in the presence of a solid catalyst like zeolite or silica. nih.gov
Heating of 4-nitro-5-hydroxypyridazones: 4-nitropyrazole derivatives can also be prepared by heating corresponding 4-nitro-5-hydroxypyridazones in an inert solvent. google.com
N-Alkylation to Form this compound: Once the 4-nitropyrazole precursor is obtained, the second key step is the N-alkylation of the pyrazole ring to introduce the oxiran-2-ylmethyl group. This is typically achieved by reacting 4-nitropyrazole with a suitable three-carbon electrophile containing an epoxide ring, most commonly epichlorohydrin. The reaction involves the nucleophilic attack of the deprotonated pyrazole nitrogen onto the electrophilic carbon of the alkylating agent. nih.gov The acidic proton on the pyrazole nitrogen is first removed by a base, generating a pyrazolate anion, which then acts as the nucleophile in an SN2 reaction. nih.govsemanticscholar.org This sequential approach allows for the controlled construction of the final molecule.
Investigation of Reaction Conditions (e.g., Bases, Solvents, Temperature)
The yield and regioselectivity of the N-alkylation step are highly dependent on the reaction conditions. Research into the synthesis of analogous N-alkylated pyrazoles has demonstrated the critical influence of bases, solvents, and temperature. nih.gov
Bases: The choice of base is crucial for the deprotonation of the 4-nitropyrazole N-H group. Common bases used for the N-alkylation of pyrazoles include alkali metal carbonates and hydrides. nih.gov For instance, potassium carbonate (K₂CO₃) has been successfully used in the N-alkylation of 4-nitropyrazole, offering a safer and effective alternative to more hazardous reagents like sodium hydride (NaH). nih.gov The selection of the base can significantly impact reaction efficiency and safety. nih.gov
Solvents: The reaction is typically carried out in polar aprotic solvents, which can solvate the cation of the base while not interfering with the nucleophilic pyrazolate anion. Commonly employed solvents include N,N-dimethylformamide (DMF), acetonitrile (MeCN), and tetrahydrofuran (B95107) (THF). nih.govresearchgate.net The solvent can influence reaction rates and, in some cases, the product distribution. For example, in a related synthesis involving the reaction of 3,5-dibromo-4-nitropyrazole with an epichlorohydrin analog, the use of acetonitrile led to the desired N-alkylation product, whereas conducting the reaction in water resulted in a rearranged thietane (B1214591) product. researchgate.net
Temperature: The N-alkylation of pyrazoles is often performed at temperatures ranging from ambient room temperature to moderate heating. nih.gov For the alkylation of 4-nitropyrazole with iodomethane, reactions have been successfully conducted at 25 °C. nih.gov The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing potential side reactions or degradation of the epoxide ring.
A study on the regioselective alkylation of pyrazole carboxylates to form 1-(oxiran-2-ylmethyl) derivatives specifically highlighted the importance of optimizing these parameters—base, reaction media, and temperature—to achieve the desired N1-alkylation regioselectively. nih.gov
| Reactant | Alkylating Agent | Base | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|---|
| 4-Nitropyrazole | Iodomethane | Potassium Carbonate | DMF | 25 °C | 80-98% | nih.gov |
| 4-Nitropyrazole | Iodomethane | Sodium Hydride | THF | Room Temp. | Not specified | nih.gov |
| 3,5-dibromo-4-nitropyrazole | 2-chloromethylthiirane | Not specified | MeCN | Not specified | Forms N-alkylated product | researchgate.net |
| 3(5)-aryl-1H-pyrazole-5(3)-carboxylates | Epichlorohydrin (implied) | Various | Various | Various | Regioselective N1-alkylation achieved | nih.gov |
Process Efficiency and Yield Enhancement Strategies
For the synthesis of the 4-nitropyrazole precursor, significant yield enhancement has been achieved through careful process optimization. The one-pot, two-step nitration of pyrazole was optimized by systematically studying the molar ratios of reagents, reaction temperature, and reaction time. guidechem.comresearchgate.net The highest product yield of 85% was obtained under specific conditions, demonstrating a significant improvement over previous methods that reported yields as low as 56% and involved longer reaction times at higher temperatures. guidechem.com
| Parameter | Optimized Value |
|---|---|
| Molar Ratio (Fuming HNO₃:Oleum:Conc. H₂SO₄:Pyrazole) | 1.5 : 3 : 2.1 : 1 |
| Reaction Temperature | 50 °C |
| Reaction Time | 1.5 hours |
| Resulting Yield | 85% |
Chemical Reactivity and Transformation Mechanisms
Reactivity of the Oxirane Ring
The three-membered oxirane (epoxide) ring is susceptible to nucleophilic attack due to significant ring strain, leading to ring-opening reactions. This reactivity is a cornerstone of the synthetic utility of 4-nitro-1-(oxiran-2-ylmethyl)-1H-pyrazole.
Nucleophilic Ring-Opening Reactions
The reaction of the oxirane ring with nucleophiles typically proceeds via an SN2 mechanism, where the nucleophile attacks one of the carbon atoms of the epoxide, leading to the opening of the ring. The regioselectivity of this attack is influenced by both steric and electronic factors. In the case of 1-substituted oxiranes like the title compound, nucleophilic attack generally occurs at the less substituted carbon atom.
The reaction of this compound with various primary and secondary amines, known as aminolysis, results in the formation of 1-amino-3-(4-nitro-1H-pyrazol-1-yl)propan-2-ol derivatives. This reaction is a common and efficient method for introducing amino functionalities. For instance, the reaction of a structurally similar compound, 1-(oxiran-2-ylmethyl)-3,5-diphenyl-1H-pyrazole, with isopropyl amine proceeds by heating the mixture at reflux, yielding the corresponding amino alcohol. This suggests that a similar approach would be effective for this compound.
The general mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the terminal carbon of the oxirane ring, which is the sterically less hindered position. This is followed by protonation of the resulting alkoxide to yield the final amino alcohol product.
Table 1: Representative Aminolysis Reactions of N-Glycidyl Pyrazoles
| Nucleophile (Amine) | Product | Reaction Conditions |
|---|---|---|
| Isopropylamine | 1-(Isopropylamino)-3-(4-nitro-1H-pyrazol-1-yl)propan-2-ol | Reflux in excess amine |
| Piperidine | 1-(4-Nitro-1H-pyrazol-1-yl)-3-(piperidin-1-yl)propan-2-ol | Heating in a suitable solvent (e.g., ethanol) |
Note: The data in this table is illustrative of expected reactions based on the reactivity of similar N-glycidyl azoles.
Heterocyclic compounds containing a nucleophilic nitrogen atom, such as 1,2,4-triazole (B32235), can also participate in the ring-opening of the oxirane. The reaction of 1-methyl-4-nitropyrazole with 4-amino-1,2,4-triazole (B31798) has been reported to result in the formation of a (1-methyl-4-nitropyrazol-5-yl)(1,2,4-triazol-4-yl)amine, demonstrating the nucleophilicity of the triazole nitrogen. By analogy, the N-1 of 1,2,4-triazole can act as a nucleophile to open the epoxide ring of this compound.
This reaction would yield a product where the triazole ring is linked to the propan-2-ol backbone, specifically 1-(4-nitro-1H-pyrazol-1-yl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol. The reaction conditions would likely involve heating the reactants in a suitable solvent.
Table 2: Reaction with Heterocyclic Nucleophiles
| Nucleophile | Product | Expected Reaction Conditions |
|---|---|---|
| 1,2,4-Triazole | 1-(4-Nitro-1H-pyrazol-1-yl)-3-(1H-1,2,4-triazol-1-yl)propan-2-ol | Heating in a polar aprotic solvent (e.g., DMF) |
Note: The data in this table is illustrative of expected reactions based on the known nucleophilicity of these heterocycles and the reactivity of epoxides.
Exploration of Other Ring-Opening Pathways
Beyond amines and nitrogen-containing heterocycles, the oxirane ring of this compound is expected to react with a variety of other nucleophiles. These include:
Thiols: Reaction with thiols would lead to the formation of thioethers.
Alcohols/Phenols: In the presence of an acid or base catalyst, alcohols and phenols can open the epoxide ring to form ethers.
Azides: The use of azide (B81097) nucleophiles, such as sodium azide, would introduce an azido (B1232118) group, which can be further transformed into an amine or other nitrogen-containing functionalities.
These reactions further underscore the synthetic versatility of this compound as a building block for more complex molecules.
Reactivity of the Nitro Group
The nitro group at the C4 position of the pyrazole (B372694) ring is a strong electron-withdrawing group and can undergo reduction to an amino group. This transformation is significant as it introduces a key functional group for further derivatization.
Reduction Reactions to Amino Group
The reduction of the nitro group to a primary amine is a well-established transformation in organic chemistry. A variety of reducing agents can be employed for this purpose, with the choice often depending on the presence of other functional groups in the molecule. In the case of this compound, a key challenge is the selective reduction of the nitro group without affecting the oxirane ring.
Commonly used methods for the reduction of aromatic nitro compounds include catalytic hydrogenation and the use of metal/acid systems. For instance, the reduction of 1-alkyl-4-nitropyrazoles to the corresponding 4-aminopyrazoles has been successfully achieved via hydrogenation.
Table 3: Reagents for the Reduction of the Nitro Group
| Reducing Agent | Product | Key Considerations |
|---|---|---|
| H₂, Pd/C | 4-Amino-1-(oxiran-2-ylmethyl)-1H-pyrazole | Potential for concomitant opening of the oxirane ring under certain conditions. |
| SnCl₂/HCl | 4-Amino-1-(oxiran-2-ylmethyl)-1H-pyrazole | Acidic conditions may lead to the opening of the oxirane ring. |
Note: The data in this table outlines common reduction methods and potential outcomes for the target compound.
The resulting 4-amino-1-(oxiran-2-ylmethyl)-1H-pyrazole is a valuable intermediate, as the newly formed amino group can be readily acylated, alkylated, or used in the construction of new heterocyclic rings.
Influence on Pyrazole Ring Substitution Patterns
The substitution pattern of the pyrazole ring in this compound is dictated by the electronic properties of its existing substituents. The pyrazole ring itself is an aromatic system. globalresearchonline.net The nitro group (-NO2) at the C4 position is a strong electron-withdrawing group, which significantly deactivates the ring towards electrophilic aromatic substitution. This deactivation makes reactions like nitration or halogenation, which typically proceed readily on unsubstituted pyrazole, more challenging. globalresearchonline.netnih.gov
Reactivity of the Pyrazole Ring
Functionalization at Unsubstituted Positions
The unsubstituted C3 and C5 positions of the pyrazole ring are primary targets for introducing new functional groups. Due to the electronic influence of the C4-nitro group, the C5 position is particularly activated for certain types of reactions, most notably transition-metal-catalyzed C-H functionalization. acs.orgrsc.org
Research has demonstrated a regioselective approach for the arylation of 4-nitro-1H-pyrazoles at the C5 position. acs.org This method provides a powerful tool for creating complex pyrazole derivatives from a simple precursor. While the C3 position is less reactive in these specific catalytic cycles, its functionalization can be pursued through other synthetic routes, often established before the introduction of the N1-substituent.
| Reaction Type | Target Position | Key Reagents/Catalyst | Significance |
|---|---|---|---|
| C-H Arylation | C5 | Aryl Halides, Palladium Catalyst | Directly forms C-C bonds at an otherwise unreactive C-H site. acs.org |
| Amination | C5 | 1,1,1-trimethylhydrazinium iodide | Introduces nitrogen-based functional groups via vicarious nucleophilic substitution. researchgate.net |
| Selenylation | C5 | Selenium powder, Aryl iodides, Copper catalyst | Creates C-Se bonds, introducing a heteroatom with unique chemical properties. researchgate.net |
Tautomerism and its Impact on Chemical Transformations
Tautomerism is a fundamental characteristic of N-unsubstituted pyrazoles, where a proton can reside on either of the two ring nitrogen atoms. nih.govresearchgate.net For a 4-substituted pyrazole like 4-nitropyrazole, this results in an equilibrium between two distinct tautomeric forms. This phenomenon is critical during the synthesis of this compound, as the alkylation step that introduces the oxiran-2-ylmethyl group can occur at either nitrogen.
The specific structure of the final product—with the substituent at the N1 position—is a direct consequence of controlling the regioselectivity of this alkylation. While the final N-substituted molecule itself does not exhibit this prototropic tautomerism, the tautomeric equilibrium of its precursor is paramount. nih.govresearchgate.net The stability of the tautomers and the reaction pathway can be influenced by factors such as the solvent, temperature, and the nature of the substituent on the pyrazole ring. researchgate.netresearchgate.net Theoretical studies have shown that electron-withdrawing groups can influence the stability of one tautomer over the other, thereby impacting the final product distribution in synthetic reactions. researchgate.net
Mechanistic Investigations of Key Reactions
Elucidation of Reaction Pathways
Understanding the mechanisms of key reactions is crucial for optimizing conditions and expanding the synthetic utility of 4-nitropyrazoles. For the palladium-catalyzed C5-arylation, the reaction pathway is believed to proceed through a catalytic cycle typical of C-H activation reactions. acs.orgnumberanalytics.com This cycle generally involves:
Coordination of the palladium catalyst to the pyrazole ring.
Regioselective C-H bond cleavage at the C5 position, often assisted by a directing group or the inherent electronics of the substrate, to form a palladacycle intermediate.
Oxidative addition of an aryl halide to the palladium center.
Reductive elimination to form the new carbon-carbon bond and regenerate the active catalyst. numberanalytics.com
Other transformations, such as the synthesis of the pyrazole ring itself, often occur via [3+2] cycloaddition reactions. nih.govnih.gov For instance, the reaction between a nitrylimine and an alkene derivative can lead to a pyrazole structure after an elimination step. nih.gov DFT (Density Functional Theory) studies are often employed to explore the energy profiles of these pathways and explain the observed regioselectivity. nih.gov
Role of Catalysis in Transformations
Catalysis plays an indispensable role in the functionalization of the deactivated pyrazole ring of this compound and its precursors. Transition-metal catalysis, in particular, has emerged as a powerful strategy for achieving high efficiency and selectivity. numberanalytics.com
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex pyrazole derivatives by enabling the formation of C-C bonds with high precision. acs.orgnumberanalytics.com Similarly, copper-catalyzed reactions have been developed for various transformations, including C-H arylselenation, showcasing the versatility of different catalytic systems. researchgate.netresearch-nexus.net These catalysts function by providing lower-energy reaction pathways, allowing for transformations that would be thermodynamically or kinetically unfavorable under uncatalyzed conditions. The choice of catalyst, ligands, and reaction conditions is critical for controlling the outcome and regioselectivity of the functionalization. acs.orgresearch-nexus.net
| Catalyst System | Reaction Type | Role of Catalyst |
|---|---|---|
| Palladium(II) Acetate with Ligands | C-H Arylation | Facilitates C-H bond activation and mediates the cross-coupling cycle. acs.orgnumberanalytics.com |
| Copper(I) or Copper(II) Salts | Amination, Selenylation | Promotes the formation of C-N or C-Se bonds through various mechanisms. researchgate.netresearch-nexus.net |
| Iodine | Cyclization | Acts as a halogenating agent that enhances the rate and yield of ring formation. nih.gov |
Spectroscopic and Advanced Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), it is possible to map the connectivity and chemical environment of atoms within the molecule.
The ¹H NMR spectrum of 4-nitro-1-(oxiran-2-ylmethyl)-1H-pyrazole is expected to display distinct signals corresponding to each unique proton environment in the molecule. The pyrazole (B372694) ring contains two aromatic protons, while the N-substituted oxiran-2-ylmethyl group contains five aliphatic protons.
The protons on the pyrazole ring (H-3 and H-5) are anticipated to appear as singlets in the downfield region (typically δ 8.0-9.0 ppm). The strong electron-withdrawing effect of the nitro group at the C-4 position deshields these protons, shifting them to a higher chemical shift. The proton at the H-5 position is generally observed at a slightly higher chemical shift than the H-3 proton.
The five protons of the oxiran-2-ylmethyl substituent constitute a more complex system. They are expected to resonate in the upfield region of the spectrum and would present as a set of coupled multiplets.
N-CH₂ Protons: The two diastereotopic protons on the methylene (B1212753) group attached to the pyrazole nitrogen (N1) would appear as a doublet of doublets, integrating to 2H.
Oxirane CH Proton: The single proton on the chiral center of the oxirane ring would appear as a multiplet, integrating to 1H.
Oxirane CH₂ Protons: The two diastereotopic protons on the oxirane ring's methylene group would each appear as a distinct doublet of doublets, integrating to 1H each.
The predicted ¹H NMR chemical shifts and multiplicities are summarized in the table below.
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| H-5 (Pyrazole) | 8.5 - 8.8 | Singlet (s) | 1H |
| H-3 (Pyrazole) | 8.1 - 8.4 | Singlet (s) | 1H |
| N-CH₂ | 4.4 - 4.6 | Doublet of Doublets (dd) | 2H |
| Oxirane-CH | 3.2 - 3.4 | Multiplet (m) | 1H |
| Oxirane-CH₂a | 2.9 - 3.0 | Doublet of Doublets (dd) | 1H |
| Oxirane-CH₂b | 2.7 - 2.8 | Doublet of Doublets (dd) | 1H |
Predicted data based on analogous structures and chemical shift principles.
The proton-decoupled ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule, offering direct insight into the carbon skeleton. For this compound, six distinct signals are expected.
Pyrazole Carbons: The C-3 and C-5 carbons of the pyrazole ring are expected to resonate around δ 140-150 ppm and δ 130-135 ppm, respectively. The C-4 carbon, directly attached to the electron-withdrawing nitro group, would be significantly deshielded, though its signal may be broadened or of lower intensity due to quadrupolar relaxation effects of the attached nitrogen.
Oxiran-2-ylmethyl Carbons: The methylene carbon attached to the pyrazole nitrogen (N-CH₂) is predicted to appear around δ 50-55 ppm. The two carbons of the oxirane ring are expected in the range of δ 45-50 ppm.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-3 (Pyrazole) | ~145 |
| C-4 (Pyrazole) | ~138 |
| C-5 (Pyrazole) | ~132 |
| N-CH₂ | ~52 |
| Oxirane-CH | ~49 |
| Oxirane-CH₂ | ~46 |
Predicted data based on analogous structures and chemical shift principles.
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would be used to definitively link the predicted proton signals for H-3, H-5, and the oxiran-2-ylmethyl group with their corresponding carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds (²J or ³J coupling). For this compound, the most critical HMBC correlation would be between the N-CH₂ protons and the C-3 and C-5 carbons of the pyrazole ring. This observation provides unequivocal proof of the attachment of the side chain to the N1 position of the pyrazole.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, irrespective of their bonding connectivity. A key expected correlation would be between the N-CH₂ protons and the H-5 proton of the pyrazole ring, confirming the orientation of the substituent relative to the ring.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing its fragmentation patterns.
HRMS provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of a compound with high confidence. For this compound (formula: C₆H₇N₃O₃), the calculated exact mass of the neutral molecule is 169.04874 Da. In positive-ion mode electrospray ionization (ESI), the compound would be detected as the protonated molecule, [M+H]⁺.
| Ion | Calculated Exact Mass (m/z) |
| [C₆H₈N₃O₃]⁺ | 170.05602 |
The experimental observation of an ion with this exact mass-to-charge ratio would confirm the elemental composition of the molecule.
Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion (e.g., the [M+H]⁺ ion at m/z 170.06) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting daughter ions provides valuable information about the molecule's structure and bond strengths.
The fragmentation of the protonated this compound is expected to proceed through several key pathways:
Loss of the Oxirane Moiety: A primary fragmentation pathway would likely involve the cleavage of the N-CH₂ bond, leading to the loss of the entire oxiran-2-ylmethyl group or parts of it.
Cleavage of the Nitro Group: The loss of the nitro group (NO₂, 46.01 Da) is a common fragmentation pathway for nitroaromatic compounds.
Oxirane Ring Opening and Fragmentation: The epoxide ring can undergo cleavage, leading to characteristic losses.
Pyrazole Ring Fragmentation: The pyrazole ring itself can fragment, typically through the loss of molecules like HCN.
| Parent Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |
| 170.06 | 124.05 | NO₂ | [M+H-NO₂]⁺ |
| 170.06 | 113.04 | C₃H₅O (glycidyl) | [4-nitropyrazole+H]⁺ |
| 170.06 | 97.04 | C₃H₅NO₂ | [Pyrazole-CH₂]⁺ |
Analysis of these fragmentation patterns allows for a detailed confirmation of the connectivity between the 4-nitropyrazole core and the oxiran-2-ylmethyl substituent.
Vibrational Spectroscopy
Vibrational spectroscopy is a critical tool for elucidating the molecular structure of "this compound" by identifying its functional groups and probing its molecular vibrations.
Infrared (IR) spectroscopy is instrumental in identifying the characteristic functional groups present in the title compound. By measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of molecular bonds, a unique spectral fingerprint is generated. For this compound, the spectrum would be characterized by absorption bands indicative of the pyrazole ring, the nitro group, and the oxirane ring.
The analysis of related nitro-containing heterocyclic compounds provides a basis for assigning the expected vibrational frequencies. researchgate.net Aromatic nitro compounds typically exhibit strong characteristic bands for asymmetric and symmetric stretching of the N-O bonds. researchgate.net The pyrazole ring itself has a series of characteristic vibrations. nist.gov The presence of the oxirane ring would be confirmed by the asymmetric C-O-C stretching and ring breathing vibrations.
A summary of the anticipated IR absorption bands and their corresponding functional groups is presented in the table below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Nitro Group (NO₂) | Asymmetric Stretch | 1560–1520 |
| Nitro Group (NO₂) | Symmetric Stretch | 1355–1340 |
| Pyrazole Ring | C=N Stretch | 1600–1550 |
| Pyrazole Ring | Ring Vibrations | 1500–1400 |
| Pyrazole Ring | C-H Stretch | 3150–3100 |
| Oxirane Ring | Asymmetric C-O-C Stretch | 1270–1240 |
| Oxirane Ring | Ring "Breathing" | 950–810 |
| Alkyl C-H | C-H Stretch | 3000–2850 |
Raman spectroscopy serves as a powerful complementary technique to IR spectroscopy for analyzing the vibrational modes of this compound. It relies on the inelastic scattering of monochromatic light from a laser source. nsf.gov While IR absorption is dependent on a change in the dipole moment, Raman scattering depends on a change in the polarizability of a molecule's electron cloud. nsf.gov This often results in strong signals for symmetric vibrations and non-polar bonds that are weak or absent in IR spectra.
For the title compound, Raman spectroscopy would be particularly effective for observing the symmetric vibrations of the pyrazole and oxirane rings, as well as the symmetric stretch of the nitro group. In studies of similar molecules like 4-nitrophenol, Raman signals can be significantly enhanced through resonance effects when the excitation laser wavelength approaches that of an electronic absorption band. nsf.gov This resonance Raman effect can be used to selectively probe the vibrations associated with the nitro-pyrazole chromophore. nsf.gov
X-ray Diffraction (XRD) Analysis
X-ray diffraction techniques are the definitive methods for determining the three-dimensional atomic arrangement of a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions.
Single crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguously determining the molecular structure of a compound in the solid state. This technique involves irradiating a single, high-quality crystal with an X-ray beam and analyzing the resulting diffraction pattern. The data allows for the calculation of the electron density distribution within the crystal, from which the precise positions of all non-hydrogen atoms can be determined. researchgate.net
For this compound, an SC-XRD analysis would provide critical data, including:
Confirmation of Connectivity: Unambiguous confirmation of the chemical structure.
Molecular Conformation: The precise three-dimensional shape of the molecule, including the relative orientation of the pyrazole, nitro, and oxiran-2-ylmethyl substituents.
Intermolecular Interactions: Identification of any hydrogen bonds, π-π stacking, or other non-covalent interactions that dictate the crystal packing. nih.gov
Stereochemistry: Absolute configuration if the compound crystallizes in a chiral space group.
Crystallographic studies of related pyrazole derivatives have revealed a wide range of crystal systems and space groups. uned.esresearchgate.net For example, various nitrophenyl-substituted pyrazoles have been found to crystallize in monoclinic and orthorhombic systems. uned.es The table below illustrates the type of data obtained from a typical single-crystal XRD experiment, based on findings for similar heterocyclic compounds. researchgate.netmdpi.com
| Parameter | Example Data |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.931 |
| b (Å) | 10.970 |
| c (Å) | 14.797 |
| α (°) | 90 |
| β (°) | 98.62 |
| γ (°) | 90 |
| Volume (ų) | 900.1 |
| Z (Molecules/Unit Cell) | 4 |
Powder X-ray diffraction (PXRD) is used to analyze the crystalline nature of a bulk (polycrystalline) sample. Instead of a single crystal, a finely powdered sample containing millions of randomly oriented microcrystals is used. The resulting diffractogram, a plot of intensity versus the diffraction angle (2θ), serves as a unique fingerprint for a specific crystalline phase.
The primary applications of PXRD for this compound would include:
Phase Identification: Comparing the experimental diffractogram to a database or a calculated pattern from single-crystal data to confirm the identity of the solid phase.
Purity Assessment: Detecting the presence of crystalline impurities, which would appear as additional peaks in the diffraction pattern.
Crystallinity Evaluation: Assessing the degree of crystallinity of the bulk material, distinguishing between crystalline, amorphous, or partially crystalline forms.
This technique is essential for quality control and ensuring the consistency of the solid form of the compound. researchgate.net
Chromatographic Techniques for Purity and Mixture Analysis (e.g., HPLC, TLC)
Chromatographic methods are indispensable for separating the components of a mixture and assessing the purity of the target compound.
Thin-Layer Chromatography (TLC) is a rapid and simple technique used to monitor the progress of chemical reactions and to quickly check the purity of a sample. mdpi.com A small spot of the compound is applied to a silica (B1680970) gel plate, which is then developed in a suitable solvent system. The compound's retention factor (Rf) value provides a qualitative measure of its polarity and purity.
High-Performance Liquid Chromatography (HPLC) is a highly sensitive and quantitative technique for purity determination and analysis. A common approach for pyrazole derivatives is reverse-phase HPLC (RP-HPLC), where a nonpolar stationary phase is used with a polar mobile phase. ijcpa.insielc.com The compound is dissolved and injected into the system, and its retention time is measured as it passes through the column to a detector (typically UV-Vis). ijcpa.in The area of the peak corresponding to the compound is proportional to its concentration, allowing for precise quantification of purity. Method validation would establish parameters such as the limit of detection (LOD) and limit of quantitation (LOQ). ijcpa.in
A hypothetical set of RP-HPLC parameters for the analysis of this compound is outlined below, based on established methods for related compounds. ijcpa.insielc.com
| Parameter | Condition |
| Column | C18 Reverse-Phase (e.g., Newcrom R1) |
| Mobile Phase | Acetonitrile (B52724) / Water with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 5.0 µL |
| Detection | UV at 206 nm |
| Retention Time | ~5.6 min |
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations (e.g., DFT)
No peer-reviewed articles or database entries containing quantum chemical calculations, such as Density Functional Theory (DFT) studies, for 4-nitro-1-(oxiran-2-ylmethyl)-1H-pyrazole were found.
Geometry Optimization and Electronic Structure Analysis
There is no published data regarding the optimized geometry or the electronic structure analysis of this compound.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Specific values for the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, or the corresponding energy gap for this compound, are not available in the public domain.
Molecular Electrostatic Potential (MEP) Mapping
No studies containing Molecular Electrostatic Potential (MEP) maps for this compound have been identified.
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions
Information regarding Natural Bond Orbital (NBO) analysis to understand intermolecular interactions of this compound is not present in the available scientific literature.
Molecular Dynamics (MD) Simulations
No research articles or datasets related to molecular dynamics (MD) simulations of this compound were discovered.
Conformational Analysis
There is no available information from conformational analysis studies on this compound.
Intermolecular Interactions and Adsorption Behavior
The study of intermolecular interactions is crucial for understanding how molecules like this compound interact with their environment, including surfaces and other molecules. Computational methods such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are instrumental in elucidating these interactions.
Research on similar pyrazole (B372694) derivatives, particularly in the context of corrosion inhibition, demonstrates how these molecules adsorb onto metal surfaces. researchgate.net Theoretical calculations for various pyrazole compounds show that they tend to adsorb on surfaces in a parallel orientation, which maximizes the contact area and protective efficiency. This adsorption can be a mixed-type process, involving both physical and chemical interactions, and often follows the Langmuir adsorption isotherm model. researchgate.net
The strength of these interactions can be quantified by calculating the adsorption energy. For instance, in studies of pyrazole-based corrosion inhibitors, the standard free energy of adsorption (ΔG°ads) is a key parameter. A more negative value indicates stronger and more spontaneous adsorption. Computational studies on related pyrazole compounds have reported ΔG°ads values that signify a strong interaction with the substrate.
Table 1: Illustrative Adsorption Energy Data for Pyrazole Derivatives
| Compound Class | Computational Method | Calculated Adsorption Energy (kJ/mol) | Adsorption Type |
| Pyrazole Derivative A | DFT | -36.92 | Mixed Physisorption/Chemisorption |
| Pyrazole Derivative B | DFT | -37.12 | Mixed Physisorption/Chemisorption |
Note: This table presents example data from studies on analogous compounds to illustrate the typical outputs of adsorption behavior analysis.
For this compound, it is expected that the pyrazole ring, the nitro group, and the oxygen atom of the oxirane ring would all serve as active centers for adsorption onto a surface through donor-acceptor interactions. MD simulations would further reveal the dynamic behavior of the molecule at the interface, providing a detailed picture of the protective layer formed.
Mechanistic Insights from Theoretical Models
Theoretical models are essential for mapping out reaction pathways and understanding the underlying mechanisms that govern chemical transformations. For this compound, a key reaction of interest is the ring-opening of the strained oxirane (epoxide) moiety. rsc.org This reaction is synthetically valuable and can be initiated by various nucleophiles. rsc.orgnih.gov Computational studies, particularly those employing DFT, can provide profound insights into the energetics and structural changes that occur during such reactions. researchgate.net
Transition State Analysis
Transition state (TS) analysis is a cornerstone of mechanistic computational chemistry. It involves locating the highest energy point along a reaction pathway, the transition state, which represents the kinetic barrier to the reaction. The energy difference between the reactants and the TS is the activation energy (ΔG‡), a critical factor in determining the reaction rate.
While direct TS analysis for the oxirane ring-opening of this compound is not available, studies on other heterocyclic reactions provide a clear template for this analysis. For example, computational investigations of cycloaddition reactions involving pyrazole scaffolds have successfully identified transition state geometries and calculated activation energies. researchgate.net These calculations reveal the precise arrangement of atoms at the peak of the energy barrier, including the lengths of forming and breaking bonds.
Table 2: Example of Transition State Data from a Computational Study of a Heterocyclic Reaction
| Reaction | Computational Method | Calculated Activation Energy (ΔG‡) (kcal/mol) | Key Forming Bond Lengths in TS (Å) |
| Diels-Alder of 4H-Pyrazole | DFT (B3LYP) | 16.9 | 2.15, 2.60 |
| Diels-Alder of 4H-Pyrazole | DFT (B3LYP) | 21.8 | 2.20, 2.75 |
Note: This table is based on data for a Diels-Alder reaction involving a pyrazole-like compound to exemplify the outputs of a transition state analysis.
For the ring-opening of the oxirane in this compound, TS analysis would model the approach of a nucleophile, the stretching of the C-O bond in the epoxide ring, and the formation of the new bond with the nucleophile. The activation strain or distortion/interaction model is a powerful tool used in these analyses to deconstruct the activation barrier into the energy required to distort the reactants into their TS geometries (strain) and the stabilizing interaction between these distorted fragments. researchgate.net
Reaction Coordinate Mapping
Once a transition state has been identified, reaction coordinate mapping, often performed using Intrinsic Reaction Coordinate (IRC) calculations, is used to confirm that the TS correctly connects the reactants and the products. researchgate.net This computational technique maps the minimum energy path downhill from the transition state in both the forward and reverse directions, ensuring a smooth pathway from the reactant well, through the transition state, to the product well on the potential energy surface. arxiv.orgarxiv.org
This mapping provides a visual and energetic profile of the entire reaction trajectory. It helps to understand the sequence of bond-making and bond-breaking events and can reveal the presence of any intermediate species along the reaction path. For the epoxide ring-opening of this compound, an IRC calculation would trace the geometric evolution from the nucleophile and epoxide, through the three-centered TS, to the final ring-opened product.
Prediction of Spectroscopic Properties from Computational Models
Computational models, particularly DFT, are highly effective at predicting various spectroscopic properties, which is invaluable for structural confirmation and characterization. nih.gov By calculating properties such as vibrational frequencies (IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Vis), theoretical spectra can be generated and compared with experimental data. nih.govresearchgate.net
DFT calculations at levels like B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)) have shown excellent agreement with experimental spectroscopic data for a wide range of organic molecules, including pyrazole derivatives. researchgate.netdntb.gov.ua
Vibrational Spectroscopy: Calculations can predict the frequencies and intensities of IR and Raman bands corresponding to specific molecular vibrations, such as the stretching of the N-O bonds in the nitro group, C-H bonds in the pyrazole ring, and the characteristic modes of the oxirane ring.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate ¹H and ¹³C NMR chemical shifts. These theoretical values, when compared to experimental spectra, can help assign specific signals to each atom in the molecule. nih.gov
Electronic Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the energies of electronic transitions, which correspond to the absorption bands observed in UV-Vis spectra. researchgate.net This can provide insight into the electronic structure and chromophores within the molecule.
Table 3: Illustrative Comparison of Calculated and Experimental Spectroscopic Data for a Pyrazole Derivative
| Spectroscopic Property | Functional Group / Atom | Calculated Value | Experimental Value |
| IR Frequency (cm⁻¹) | C=N stretch (pyrazole) | 1550 | 1545 |
| IR Frequency (cm⁻¹) | NO₂ symmetric stretch | 1355 | 1348 |
| ¹H NMR Chemical Shift (ppm) | H-3 (pyrazole ring) | 7.85 | 7.80 |
| ¹³C NMR Chemical Shift (ppm) | C-4 (nitro-bearing) | 130.2 | 129.8 |
| UV-Vis λmax (nm) | π → π* transition | 291 | 297 |
Note: This table contains hypothetical but realistic data for a nitropyrazole derivative to demonstrate the typical correlation between computationally predicted and experimentally observed spectroscopic values.
These computational predictions are a powerful complement to experimental synthesis and characterization, aiding in the unambiguous identification and structural analysis of this compound. nih.gov
Advanced Applications and Derivatization Strategies in Materials Science
Role as a Synthetic Intermediate for Complex Molecular Architectures
The presence of the strained three-membered oxirane ring alongside the aromatic nitro-pyrazole core provides multiple reactive sites, allowing for sequential and controlled chemical transformations. This makes 4-nitro-1-(oxiran-2-ylmethyl)-1H-pyrazole an ideal precursor for constructing intricate molecular frameworks.
Synthesis of Fused Heterocyclic Systems (e.g., diazepinones)
One of the most significant applications of this compound is in the synthesis of fused heterocyclic systems, particularly those containing a diazepine (B8756704) ring. Research on analogous compounds, such as ethyl 1-(oxiran-2-ylmethyl)-3-aryl-1H-pyrazole-5-carboxylates, has demonstrated a robust pathway to novel pyrazolo[1,5-a] nih.govnih.govdiazepin-4-ones. nih.gov This synthetic strategy involves a domino reaction sequence initiated by the nucleophilic ring-opening of the oxirane by an amine, followed by an intramolecular cyclization to form the seven-membered diazepinone ring. nih.gov
This transformation leverages the reactivity of the epoxide, which readily undergoes ring-opening with primary or secondary amines. The resulting amino alcohol intermediate is perfectly positioned for a subsequent intramolecular amidation or condensation reaction, leading to the formation of the fused pyrazole-diazepine structure. This method is highly efficient for creating complex polycyclic molecules that are of interest in medicinal chemistry and materials science. nih.govbeilstein-journals.org
Table 1: Reaction Scheme for Diazepinone Synthesis
| Step | Description | Reactants | Intermediate/Product |
| 1 | Oxirane Ring-Opening | This compound, Primary Amine (R-NH₂) | Amino alcohol intermediate |
| 2 | Intramolecular Cyclization | Amino alcohol intermediate | Fused pyrazolo[1,5-a] nih.govnih.govdiazepinone derivative |
Preparation of Polyfunctionalized Pyrazoles
The oxirane group in this compound serves as a versatile handle for introducing a wide array of functional groups, leading to the creation of polyfunctionalized pyrazoles. nih.govmdpi.com The preparation of such compounds is a key focus in the development of new materials, agrochemicals, and pharmaceuticals. nih.gov
The primary route for functionalization is the ring-opening of the epoxide by various nucleophiles. This reaction is regioselective and can be performed under relatively mild conditions. Depending on the nucleophile used, a diverse range of functionalities can be appended to the pyrazole (B372694) core via the ethyl bridge. For instance, reaction with azides introduces an azido (B1232118) group, thiols yield thioethers, and alcohols or phenols produce ethers. This strategy allows for the fine-tuning of the molecule's physical and chemical properties, such as solubility, polarity, and coordinating ability. beilstein-journals.org
Table 2: Derivatization via Oxirane Ring-Opening
| Nucleophile | Reagent Example | Resulting Functional Group | Potential Application |
| Amine | Aniline | Secondary amine, hydroxyl | Precursor for fused rings nih.gov |
| Azide (B81097) | Sodium Azide (NaN₃) | Azide, hydroxyl | "Click" chemistry handle |
| Thiol | Thiophenol | Thioether, hydroxyl | Polymer cross-linking |
| Alcohol/Phenol | Phenol | Ether, hydroxyl | Modification of optical properties |
| Cyanide | Potassium Cyanide (KCN) | Nitrile, hydroxyl | Intermediate for carboxylic acids |
Integration into Polymer and Material Systems
The dual functionality of the pyrazole-oxirane structure allows for its incorporation into polymeric materials, either as a monomer or as a grafting agent. This integration can significantly enhance the properties of the base polymer, particularly its thermal stability and surface characteristics.
Modification of Polymer Properties via Pyrazole/Oxirane Functionalization
The oxirane group is a well-established functional moiety in polymer chemistry, known for its ability to react with a variety of functional groups, including amines, hydroxyls, and carboxylic acids. ontosight.airesearchgate.net This reactivity can be exploited to graft the this compound molecule onto existing polymer backbones. mdpi.com For example, polymers containing pendant amine or hydroxyl groups can be chemically modified by reacting them with the oxirane ring of the pyrazole derivative.
This grafting process introduces the rigid, aromatic, and polar nitro-pyrazole group into the polymer structure. The consequences of this modification can include:
Increased Glass Transition Temperature (Tg): The bulky and rigid pyrazole ring can restrict polymer chain mobility, leading to a higher Tg.
Enhanced Adhesion: The polar nature of the pyrazole and nitro groups can improve the adhesive properties of the polymer to various substrates.
Modified Solubility: The introduction of these functional groups can alter the solubility profile of the polymer.
Furthermore, the compound itself can be used in ring-opening polymerization processes, particularly in the formation of polyethers, to create novel polymers where the nitro-pyrazole unit is an integral part of the side chain. researchgate.net
Development of Thermally Stable Organic Materials
Nitrated pyrazole derivatives are widely recognized for their high thermal stability, a property stemming from the aromaticity and high nitrogen content of the pyrazole ring system. nih.govresearchgate.net This inherent stability makes them attractive components for high-performance materials intended for use in demanding environments. Research into various nitrated pyrazoles has consistently shown that they possess high decomposition temperatures. researchgate.netnih.govmdpi.com
Table 3: Thermal Properties of Related Nitropyrazole Compounds
| Compound | Decomposition Temperature (Td) | Key Finding |
| 3,4-Dinitropyrazole | 272 °C | High thermal stability. researchgate.net |
| 3,4,5-Trinitropyrazole | 269 °C | High-energy material with good stability. researchgate.net |
| N-Azidoethyl Nitropyrazoles | >200 °C | Azido derivatives show excellent thermal stability. mdpi.com |
| Poly(1,3-diphenyl-1H-pyrazol-5-yl methacrylate) | 216-243 °C | Pyrazole-containing polymers exhibit good thermal resistance. researchgate.net |
Derivatization for Surface Chemistry and Adsorption Studies
The unique electronic and structural features of pyrazole derivatives make them excellent candidates for applications in surface chemistry, most notably as corrosion inhibitors. The pyrazole ring, with its nitrogen heteroatoms, can effectively coordinate to metal surfaces.
Derivatives of this compound are promising for corrosion inhibition. The pyrazole nitrogen atoms possess lone pairs of electrons that can be donated to the vacant d-orbitals of metal atoms, forming a stable, protective film on the surface. nih.govderpharmachemica.com The nitro group, being a strong electron-withdrawing group, can further influence the electronic distribution within the molecule, enhancing its adsorption characteristics. nih.govbohrium.com
Studies on structurally similar pyrazole compounds have shown high inhibition efficiencies for carbon steel in acidic environments. nih.govresearchgate.net The mechanism of protection involves the adsorption of the inhibitor molecules onto the metal surface, which blocks the active sites for corrosion. This adsorption can be a combination of physisorption (electrostatic interactions) and chemisorption (covalent bond formation). researchgate.netresearchgate.net The oxirane ring can be further functionalized, for example, by reacting it with long-chain amines, to create amphiphilic derivatives with tailored adsorption properties for specific metal surfaces and corrosive media.
Table 4: Corrosion Inhibition Efficiency of Structurally Related Pyrazole Derivatives on Steel
| Inhibitor Compound | Medium | Max. Inhibition Efficiency (%) | Adsorption Isotherm |
| N-((1H-pyrazol-1-yl)methyl)-4-nitroaniline | 1 M HCl | 90.8 | Langmuir |
| Ethyl 5-methyl-1-(((4-nitrophenyl)amino)methyl)-1H-pyrazole-3-carboxylate | 1 M HCl | 91.8 | Langmuir |
| (2-(((3,5-dimethyl-1H-pyrazol-1-yl)methyl)amino)-5-nitrophenyl)(phenyl)methanone | 1 M HCl | Not specified, effective inhibitor | - |
| 3-methyl-1H-pyrazol-5-amine (MPA) | 1 M H₂SO₄ | 92.28 | Freundlich |
Rational Design of Adsorbates for Material Protection
The design of effective adsorbates for protecting metallic materials from corrosion hinges on the strategic selection of functional groups that can ensure strong and stable adsorption on the metal surface, forming a barrier against corrosive agents. The molecular architecture of this compound is a prime example of such rational design, incorporating distinct moieties that each contribute to its potential protective properties.
The core of the molecule is the pyrazole ring , a five-membered aromatic heterocycle with two adjacent nitrogen atoms. Heterocyclic compounds containing nitrogen are well-established as effective corrosion inhibitors. ohiolink.edu The lone pair of electrons on the nitrogen atoms, along with the π-electrons of the aromatic ring, can be shared with the vacant d-orbitals of metal atoms, leading to the formation of coordinate bonds and strong adsorption. nih.govresearchgate.net This interaction is fundamental to creating a stable inhibitor film on the material's surface.
A key feature in the rational design of this molecule is the oxirane (epoxy) ring . This functional group is well-known for its strong adhesion properties to metal surfaces. innovationforever.comresearchgate.net The high reactivity of the strained three-membered ring allows it to open and form covalent bonds with the metal surface or with other inhibitor molecules. This can lead to the formation of a cross-linked, durable polymeric film that acts as a robust physical barrier against the ingress of corrosive species like water, oxygen, and ions. bohrium.com
The combination of these three functional groups in a single molecule represents a sophisticated strategy for creating a multifunctional adsorbate. The pyrazole ring provides the primary anchoring site, the nitro group modifies the electronic properties for potentially enhanced interaction, and the oxirane ring offers a mechanism for forming a resilient and strongly adhered protective layer.
Illustrative Data on Rationally Designed Pyrazole Derivatives
To illustrate the impact of rational design on the performance of corrosion inhibitors, the following hypothetical data table showcases how modifications to a base pyrazole structure could influence its inhibition efficiency.
| Compound ID | Substituent on Pyrazole Ring | Functional Group for Adhesion | Hypothetical Inhibition Efficiency (%) at 1 mM |
| PZ-01 | -H | -CH3 | 75 |
| PZ-02 | -NO2 | -CH3 | 82 |
| PZ-03 | -H | -CH2-CH(O)CH2 (Oxirane) | 88 |
| Target Molecule | -NO2 | -CH2-CH(O)CH2 (Oxirane) | >95 (Projected) |
This table is for illustrative purposes only and is based on established principles of corrosion inhibitor design.
Investigation of Adsorption Mechanisms at Interfaces (e.g., Corrosion Inhibition)
The efficacy of this compound as a corrosion inhibitor is fundamentally dependent on its ability to adsorb onto the metal-solution interface and form a protective film. The adsorption process can occur through two primary mechanisms: physisorption and chemisorption. ohiolink.eduresearchgate.net
Physisorption involves weaker, non-specific electrostatic interactions between the inhibitor molecule and the charged metal surface. In acidic solutions, the nitrogen atoms of the pyrazole ring can become protonated, leading to the formation of cationic species that are electrostatically attracted to the negatively charged metal surface (due to the adsorption of anions from the acid). iomcworld.com This process is characterized by low adsorption energies.
Chemisorption , on the other hand, involves the formation of stronger, more specific chemical bonds between the inhibitor and the metal surface. This is a form of donor-acceptor interaction where the electron-rich centers of the inhibitor molecule (the lone pair electrons of the nitrogen and oxygen atoms, and the π-electrons of the pyrazole ring) are donated to the vacant d-orbitals of the metal atoms. nih.govmdpi.com This results in the formation of a coordinate-type bond, leading to a much more stable and effective protective layer. The standard free energy of adsorption (ΔG°ads) is a key parameter used to differentiate between these mechanisms; values around -20 kJ/mol or less negative are indicative of physisorption, while values of -40 kJ/mol or more negative suggest chemisorption. mdpi.com
For this compound, a mixed-mode adsorption involving both physisorption and chemisorption is highly probable. The initial adsorption may be electrostatic, followed by the formation of stronger chemical bonds. The adsorption process is also expected to adhere to an adsorption isotherm, such as the Langmuir isotherm, which describes the formation of a monolayer of the inhibitor on the metal surface. nih.govnih.gov
The oxirane ring plays a crucial role in strengthening this adsorption. Upon ring-opening, it can form covalent bonds with the metal surface, a process that can be considered a strong form of chemisorption. This irreversible bonding would lead to the formation of a highly stable and dense protective film, significantly enhancing the corrosion resistance of the underlying material.
Typical Adsorption Parameters for Pyrazole-Based Inhibitors
The following interactive data table presents typical thermodynamic and adsorption parameters that would be determined in the investigation of a pyrazole-based corrosion inhibitor.
| Parameter | Symbol | Typical Value Range | Significance |
| Inhibition Efficiency | η (%) | 85 - 99 | Percentage of corrosion rate reduction |
| Surface Coverage | θ | 0.85 - 0.99 | Fraction of the metal surface covered by the inhibitor |
| Standard Free Energy of Adsorption | ΔG°ads (kJ/mol) | -25 to -45 | Indicates spontaneity and type of adsorption (physisorption vs. chemisorption) |
| Adsorption Equilibrium Constant | Kads (L/mol) | 10^3 - 10^5 | Strength of interaction between inhibitor and metal surface |
Note: The values in this table are representative of effective pyrazole-based corrosion inhibitors and are provided for illustrative purposes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
